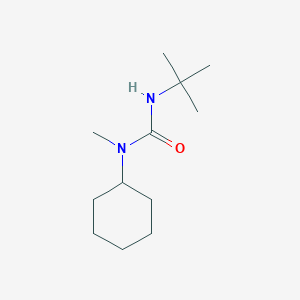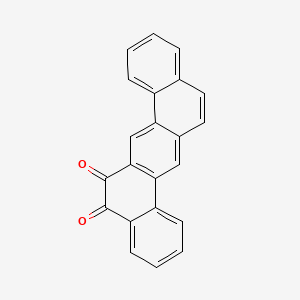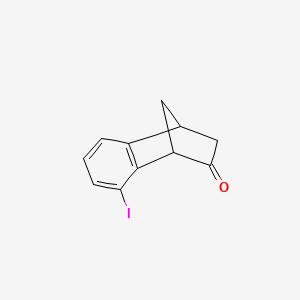![molecular formula C30H24Si B15075803 [1,1'-Biphenyl]-3-yltriphenylsilane](/img/structure/B15075803.png)
[1,1'-Biphenyl]-3-yltriphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-3-yltriphenylsilane is an organic compound that consists of a biphenyl group attached to a triphenylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-yltriphenylsilane typically involves the coupling of a biphenyl derivative with a triphenylsilane precursor. One common method is the Hiyama cross-coupling reaction, which involves the use of a palladium catalyst and a base to facilitate the coupling of an organosilane with an aryl halide . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-3-yltriphenylsilane may involve large-scale Hiyama cross-coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-3-yltriphenylsilane undergoes various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized to form biphenyl quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with different degrees of hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Major Products
The major products formed from these reactions include biphenyl quinones, hydrogenated biphenyl derivatives, and various substituted biphenyl compounds.
Scientific Research Applications
[1,1’-Biphenyl]-3-yltriphenylsilane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-3-yltriphenylsilane involves its interaction with specific molecular targets and pathways. The biphenyl moiety can engage in π-π stacking interactions with aromatic systems, while the triphenylsilane group can participate in hydrophobic interactions. These interactions can influence the compound’s behavior in various chemical and biological contexts .
Comparison with Similar Compounds
Similar Compounds
[1,1’-Biphenyl]-4-yltriphenylsilane: Similar structure but with the biphenyl group attached at the 4-position.
Triphenylamine derivatives: Compounds with similar electronic properties and applications in organic electronics
Uniqueness
[1,1’-Biphenyl]-3-yltriphenylsilane is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C30H24Si |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
triphenyl-(3-phenylphenyl)silane |
InChI |
InChI=1S/C30H24Si/c1-5-14-25(15-6-1)26-16-13-23-30(24-26)31(27-17-7-2-8-18-27,28-19-9-3-10-20-28)29-21-11-4-12-22-29/h1-24H |
InChI Key |
PCKMRVUHQVTZLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


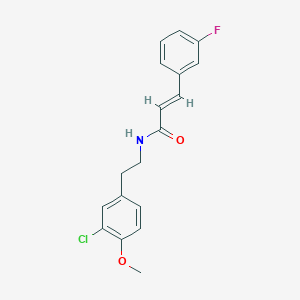
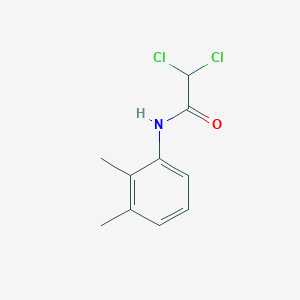

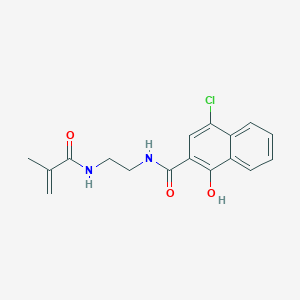
![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)
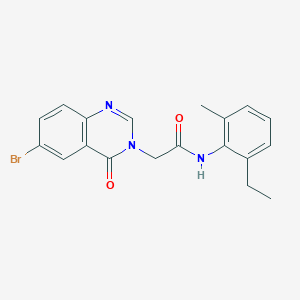
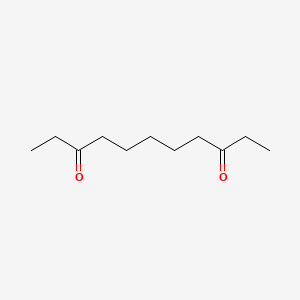
![5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15075749.png)
![N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B15075750.png)
